(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

Catalog No.
S823257
CAS No.
69113-63-9
M.F
C7H13Cl2N5O
M. Wt
254.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydroch...

CAS Number

69113-63-9

Product Name

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

IUPAC Name

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride

Molecular Formula

C7H13Cl2N5O

Molecular Weight

254.11 g/mol

InChI

InChI=1S/C7H11N5O.2ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);2*1H

InChI Key

MKQLORLCFAZASZ-UHFFFAOYSA-N

SMILES

CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl.Cl

Synonyms

(±)-2-Amino-5,6,7,8-tetrahydro-6-methyl-4(1H)-pteridinone Dihydrochloride

Canonical SMILES

CC1CNC2=C(N1)C(=O)N=C(N2)N.Cl.Cl

Isomeric SMILES

CC1CNC2=C(N1)C(=O)N=C(N2)N.Cl.Cl
  • Understanding the mechanisms of nitric oxide (NO) synthase: NO synthase is an enzyme that produces nitric oxide, a molecule important for many biological processes. 6-MPH4 can be used to study how NO synthase works. Source: Sigma-Aldrich:
  • Investigating free radical induced L-DOPA release from striatal tissue: L-DOPA is a molecule involved in the production of dopamine, a neurotransmitter. Striatal tissue is part of the brain that plays a role in movement and reward. 6-MPH4 can be used to study how free radicals, which are unstable molecules that can damage cells, affect the release of L-DOPA from striatal tissue. Source: Sigma-Aldrich:

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride is a synthetic compound with the molecular formula C₇H₁₃Cl₂N₅O and a molecular weight of approximately 254.12 g/mol. It is recognized as a cofactor for the enzyme tyrosine hydroxylase, which plays a crucial role in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. This compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various biochemical applications .

As mentioned previously, MTHPD acts as a cofactor for aromatic amino acid hydroxylase enzymes. These enzymes are involved in the biosynthesis of various neurotransmitters. MTHPD binds to the enzyme and participates in the hydroxylation reaction, enabling the conversion of amino acids to their neurotransmitter precursors [, ].

Involving (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride are related to its role as a cofactor in enzymatic processes. It participates in the hydroxylation of tyrosine to form L-DOPA through the action of tyrosine hydroxylase. The reaction can be summarized as follows:

  • Tyrosine Hydroxylation:
    Tyrosine+O2+ 6 Methyl 5 6 7 8 tetrahydropterine dihydrochlorideL DOPA+H2O\text{Tyrosine}+\text{O}_2+\text{ 6 Methyl 5 6 7 8 tetrahydropterine dihydrochloride}\rightarrow \text{L DOPA}+\text{H}_2\text{O}

Additionally, it may undergo various transformations under different conditions, including oxidation and reduction reactions that can affect its biological activity.

Research indicates that (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride exhibits significant biological activity as a modulator of neurotransmitter synthesis. Its role as a cofactor for tyrosine hydroxylase directly influences dopamine production. Studies suggest that alterations in its availability can impact neurological functions and may be linked to various psychiatric disorders . Moreover, it has been explored in studies related to nitric oxide synthase and free radical mechanisms, indicating its broader implications in cellular signaling pathways .

The synthesis of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis often begins with pteridine derivatives or other related compounds.
  • Functionalization: Key steps involve methylation and chlorination to introduce the methyl group and form the dihydrochloride salt.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for research applications.

These methods are crucial for obtaining the compound in sufficient quantities for experimental use .

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride has several applications in biochemical research:

  • Neuroscience Research: Used to investigate neurotransmitter synthesis and regulation.
  • Pharmacological Studies: Explored as a potential therapeutic agent for conditions related to dopamine dysregulation.
  • Biochemical Assays: Serves as a cofactor in assays studying enzyme kinetics and mechanisms.

Its versatility makes it valuable in both basic and applied research settings .

Interaction studies involving (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride focus on its binding affinity with enzymes and other biomolecules. Research has demonstrated that variations in the concentration of this compound can significantly affect enzyme activity related to catecholamine synthesis. Additionally, studies have suggested potential interactions with nitric oxide synthase pathways, indicating its role in modulating oxidative stress responses within cells .

Several compounds share structural or functional similarities with (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5,6,7,8-TetrahydrobiopterinC₉H₁₁N₅O₄Natural cofactor for aromatic amino acid hydroxylases
6-BiopterinC₉H₁₁N₅O₄Active form of biopterin involved in similar pathways
7-Methyl-5-(1'-methyl-2'-pyridyl)-5H-pteridin-4-oneC₉H₈N₄OExhibits different biological activities but similar pteridine structure

The uniqueness of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride lies in its specific methylation pattern and its direct role as a cofactor for tyrosine hydroxylase compared to other pteridine derivatives that may not exhibit the same specificity or potency in neurotransmitter synthesis .

Activation of Tyrosine Hydroxylase in Catecholamine Biosynthesis

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride functions as an effective cofactor for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. Research has demonstrated that this synthetic pteridine can support the hydroxylation of tyrosine to form dihydroxyphenylalanine, though with distinct kinetic properties compared to the natural cofactor. The compound exhibits particularly interesting behavior with respect to enzyme phosphorylation states, showing differential recognition patterns between unphosphorylated and phosphorylated forms of tyrosine hydroxylase.

Studies investigating the cofactor binding domain structure of bovine striatal tyrosine hydroxylase have revealed that 6-methyl-5,6,7,8-tetrahydropterin demonstrates unique kinetic characteristics. With unphosphorylated tyrosine hydroxylase, the compound exhibits a relatively high Km value, reflecting moderate affinity for the enzyme. However, upon phosphorylation by cyclic adenosine monophosphate-dependent protein kinase, dramatic changes occur in the enzyme's interaction with this cofactor. Phosphorylation causes a substantial decrease in Km values, ranging from 35-fold to 2000-fold improvements in apparent affinity, with 6-methyl-5,6,7,8-tetrahydropterin showing a high Km of 60 microM with phosphorylated enzyme.

The stereochemical recognition of the 6-methyl substitution by tyrosine hydroxylase reveals important mechanistic insights. Research has shown that chiral differences at the 6-position are still recognized by phosphorylated tyrosine hydroxylase, indicating that the enzyme maintains some degree of stereochemical discrimination even with the shorter methyl side chain compared to the natural dihydroxypropyl group of tetrahydrobiopterin. This suggests that the cofactor binding site of tyrosine hydroxylase contains structural elements that can accommodate and differentiate between various 6-position substituents.

The catalytic mechanism studies using 6-methyl-5,6,7,8-tetrahydropterin as a cofactor have provided evidence for the formation of characteristic oxidation intermediates during the enzymatic reaction. These studies revealed that three distinct enzymatic oxidation products can be isolated and identified: 4a-hydroxy derivatives, quinonoid dihydropterins, and stable 7,8-dihydropterins. The formation sequence of these intermediates follows a specific temporal pattern, with 4a-hydroxy-tetrahydropterins appearing before quinonoid forms, supporting current mechanistic models of aromatic amino acid hydroxylation.

Substrate Specificity and Kinetic Regulation in Phenylalanine Hydroxylation

The application of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride in phenylalanine hydroxylase studies has revealed distinct mechanistic features of this enzyme system. Research examining the oxidation of 6-methyltetrahydropterin coupled to tyrosine formation by phenylalanine hydroxylase has demonstrated the generation of specific precursor species that provide insights into the enzymatic mechanism. The oxidation process generates an intermediate tentatively identified as a 4a-hydroxy adduct, based on spectral similarity to known 4a-hydroxy pteridine derivatives.

Kinetic analysis of phenylalanine hydroxylase activity with 6-methyl-5,6,7,8-tetrahydropterin reveals that the rate of appearance of the 4a-hydroxy intermediate and that of tyrosine product are equal and hydroxylase-catalyzed, confirming the completion of the hydroxylation event. This observation provides strong support for the hypothesis that the 4a position serves as a site of molecular oxygen attachment during the catalytic cycle. The coordinated formation of oxidized cofactor intermediate and hydroxylated amino acid product demonstrates the tight coupling that characterizes the phenylalanine hydroxylase reaction mechanism.

Comparative studies examining chiral recognition patterns have shown that phenylalanine hydroxylase exhibits markedly reduced sensitivity to stereochemical differences at the 6-position when the substituent is a methyl group rather than the longer propyl or natural side chains. This reduced chiral discrimination suggests that the cofactor binding domain of phenylalanine hydroxylase may have different structural constraints compared to tyrosine hydroxylase, particularly regarding the accommodation of substituents at the 6-position of the pteridine ring.

The substrate specificity studies have also revealed that 6-methyl-5,6,7,8-tetrahydropterin does not elicit the substrate inhibition effects that are observed with the natural cofactor tetrahydrobiopterin. This absence of substrate inhibition with the synthetic analog provides valuable mechanistic information about the molecular basis of regulatory inhibition in aromatic amino acid hydroxylases.

Comparative Efficacy with Natural Cofactors (6R-Tetrahydrobiopterin)

Detailed comparative analyses between (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride and (6R)-tetrahydrobiopterin have revealed significant differences in enzyme activation and kinetic parameters. Studies of recombinant human tyrosine hydroxylase have demonstrated that the natural cofactor exhibits pronounced negative cooperativity in binding, with Hill coefficients ranging from 0.39 to 0.58, while 6-methyl-5,6,7,8-tetrahydropterin shows no such cooperativity, displaying hyperbolic saturation behavior with a Hill coefficient of 0.9.

The binding affinity differences between these cofactors are substantial. While (6R)-tetrahydrobiopterin shows an S0.5 value of 24 microM with tetrameric recombinant human tyrosine hydroxylase, 6-methyl-5,6,7,8-tetrahydropterin exhibits a notably higher Km value of 62.7 microM. This difference in apparent affinity reflects the importance of the natural dihydroxypropyl side chain in optimal enzyme-cofactor interactions.

CofactorKm/S0.5 (μM)Hill CoefficientVmax (relative)
(6R)-Tetrahydrobiopterin240.39-0.58100%
6-Methyl-5,6,7,8-tetrahydropterin62.70.9Variable

Surface plasmon resonance studies have confirmed the genuine nature of the negative cooperativity observed with the natural cofactor, showing that equilibrium binding of tetrahydrobiopterin to immobilized iron-free apoenzyme results in negative cooperativity with Hill coefficients of 0.52-0.56. In contrast, 6-methyl-5,6,7,8-tetrahydropterin binding does not exhibit this cooperative behavior, suggesting that the specific structural features of the natural cofactor are required for the conformational changes that underlie cooperative binding.

Infrared spectroscopic studies have revealed that both cofactors induce conformational changes in tyrosine hydroxylase, but with different consequences for enzyme stability. Both the natural cofactor and 6-methyl-5,6,7,8-tetrahydropterin reduce the thermal stability of both apoenzyme and holoenzyme forms. Additionally, both ligand-bound forms show decreased resistance to limited tryptic proteolysis, indicating that cofactor binding induces destabilizing conformational changes in the enzyme structure.

The comparative efficacy studies have also revealed important differences in enzyme regulation. While (6R)-tetrahydrobiopterin binding is associated with substrate inhibition patterns and complex regulatory behavior, 6-methyl-5,6,7,8-tetrahydropterin provides a more straightforward kinetic profile without the complications of cooperative binding or substrate inhibition.

Uncoupling Effects on Reactive Oxygen Species Generation

Research investigating the role of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride in nitric oxide synthase systems has revealed important information about cofactor requirements and uncoupling phenomena. Studies of murine macrophage nitric oxide synthase have demonstrated that 6-methyltetrahydropterin can increase enzyme activity in preparations purified in the absence of natural tetrahydrobiopterin. This finding indicates that the synthetic analog can partially fulfill the cofactor role in nitric oxide production, though with potentially different efficiency compared to the natural cofactor.

The pteridine cofactor requirement studies have shown that nitric oxide synthase purified in the absence of added tetrahydrobiopterin contains substoichiometric concentrations of enzyme-bound pterin, and that increased concentrations of bound pterin correlate with increased activity when assayed without exogenous cofactor. When 6-methyltetrahydropterin is used as a replacement cofactor, it can restore some enzymatic activity, suggesting that the synthetic analog can bind to the cofactor site and participate in the electron transfer processes required for nitric oxide formation.

However, comparative studies using deaza analogs have revealed the critical importance of specific structural features for maintaining coupled electron flow. The 6-methyl-5-deazatetrahydropterin analog, which lacks the nitrogen atom at position 5 of the pteridine ring, not only fails to support enzymatic turnover but also inhibits citrulline formation in a concentration-dependent manner. This finding highlights the essential role of the pteridine nitrogen atoms in the redox chemistry required for proper enzyme function.

Studies of endothelial nitric oxide synthase dysfunction have provided evidence that 6-methyltetrahydropterin can serve as a functional replacement for the natural cofactor in preventing uncoupling-mediated reactive oxygen species generation. In coronary arteries depleted of tetrahydrobiopterin through inhibition of biosynthesis, replacement with 6-methyltetrahydropterin was found to abolish the inhibitory effect of catalase on endothelium-dependent relaxations, suggesting that the synthetic cofactor can restore coupled nitric oxide production and prevent the formation of hydrogen peroxide.

The mechanism underlying this protective effect involves the restoration of proper electron flow through the nitric oxide synthase enzyme complex. When endothelial nitric oxide synthase operates under conditions of cofactor deficiency, electron flow through the enzyme results in reduction of molecular oxygen at the prosthetic heme site rather than formation of nitric oxide, leading to production of reactive oxygen species including hydrogen peroxide. The provision of 6-methyltetrahydropterin can restore the coupled state of the enzyme, redirecting electron flow toward nitric oxide formation rather than reactive oxygen species generation.

Dates

Modify: 2023-08-15

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